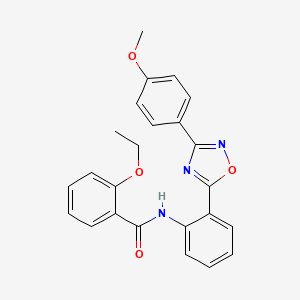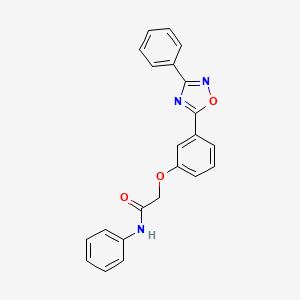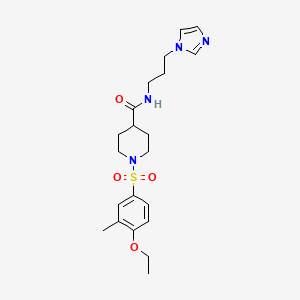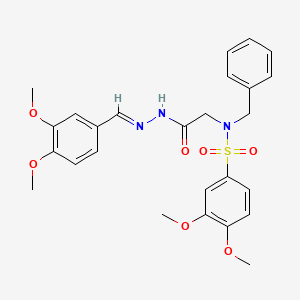
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as VU0650786, is a novel small molecule inhibitor that has been developed for research purposes. The compound has shown promising results in various studies and has the potential to be used in future research.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is related to its ability to bind to specific receptors in the brain and inhibit their activity. The compound has been shown to be selective for certain types of receptors, which makes it a valuable tool for studying the function of these receptors in various physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. It has also been shown to modulate the activity of specific neurotransmitter receptors in the brain, which may be important for understanding the underlying mechanisms of various neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in laboratory experiments is its selectivity for specific receptors. This allows researchers to study the function of these receptors in isolation, without interference from other receptors in the brain. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is that it may not be effective in all experimental settings, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are a number of potential future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. One area of interest is in the development of new drugs that target specific enzymes that are involved in disease processes. Another potential direction is in the study of specific neurotransmitter receptors in the brain, which may have implications for the treatment of various neurological disorders. Additionally, further research may be needed to fully understand the potential advantages and limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in laboratory experiments.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and the final product is obtained through purification and characterization techniques. The exact details of the synthesis method are proprietary information and are not publicly available.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is in the field of neuroscience, where the compound has shown promise as a tool for studying the function of specific neurotransmitter receptors in the brain. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been studied for its potential use in drug discovery, as it has been shown to be effective in inhibiting certain enzymes that are involved in disease processes.
特性
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)19-8-6-5-7-16(19)3)14-18-13-17-12-15(2)9-10-20(17)23-21(18)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZSKRQOLJRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)



![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
![4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)

